molecular formula C24H20N4O2 B1672377 Rho-Kinase-IN-3

Rho-Kinase-IN-3

Cat. No.: B1672377
M. Wt: 396.4 g/mol
InChI Key: ODLNBFNBEPOFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK270822A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1). It exhibits inhibitory concentration (IC50) values of 9 nanomolar for ROCK1, 1100 nanomolar for ribosomal S6 kinase 1 (RSK1), and 1550 nanomolar for p70 S6 kinase (p70S6K) . This compound is primarily used in scientific research to study the role of ROCK1 in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK270822A involves the preparation of amido-substituted indazoles. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for GSK270822A are not widely documented, as it is primarily used for research purposes. the synthesis typically follows the same general steps as the laboratory preparation, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

GSK270822A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Scientific Research Applications

GSK270822A has several scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of ROCK1 in various chemical reactions and pathways.

    Biology: Employed in cell biology to investigate the effects of ROCK1 inhibition on cellular processes such as cell migration, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving ROCK1, such as cardiovascular diseases and cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK1.

Mechanism of Action

GSK270822A exerts its effects by selectively inhibiting ROCK1. The inhibition of ROCK1 disrupts various cellular processes regulated by this kinase, including cytoskeletal organization, cell motility, and gene expression. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK270822A is unique due to its high selectivity for ROCK1 compared to other kinases. This selectivity makes it a valuable tool for studying the specific role of ROCK1 in various biological processes and for developing targeted therapeutic strategies.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30)

InChI Key

ODLNBFNBEPOFNC-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK270822A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of step 2 (450 mg, 1.60 mmol, 1 equiv) was combined with 1H-indazol-5-amine (212 mg, 1.60 mmol, 1 equiv) and polystyrene-bound carbodiimide (1.78 g, 1.1 mmol/g, 1.97 mmol, 1.2 equiv) in 6 mL DMF. The reaction mixture was stirred for 22 hours at room temperature. The resin was removed by filtration and washed alternately with CH2Cl2 and MeOH, ending with CH2Cl2. The volatile solvents were removed en vacuo and water was added, providing a solid residue. The residue was triturated with ethyl acetate, affording 140 mg of the title compound as a white crystalline solid. MS (ES+) m/e 397 [M+H]+
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rho-Kinase-IN-3
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Rho-Kinase-IN-3
Reactant of Route 5
Rho-Kinase-IN-3
Reactant of Route 6
Rho-Kinase-IN-3

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